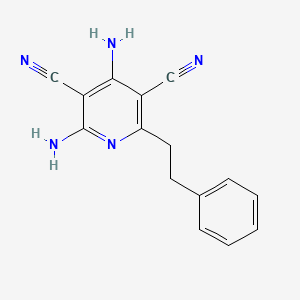

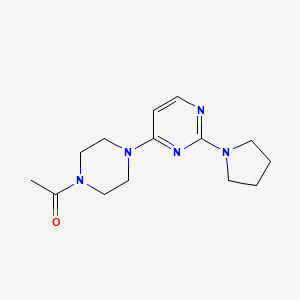

![molecular formula C17H14N2O4S2 B5568772 4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamide-derived compounds, including "4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide," are notable for their broad range of applications, attributed to their unique structural features. These compounds have been synthesized and extensively studied for their biological, chemical, and physical properties.

Synthesis Analysis

The synthesis of sulfonamide-derived compounds involves various chemical reactions, including nucleophilic substitution and condensation processes. For example, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves reacting 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, demonstrating the compound's synthetic flexibility and the role of sulfur in organic synthesis (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure and crystal packing of sulfonamide-derived compounds reveal significant insights into their properties. The structure of these compounds, determined through X-ray diffraction methods, shows charge redistribution that affects their molecular properties, including bonding and electronic effects (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, contributing to their versatile applications. The reactions include hydrolysis, decarboxylation, and acylation, enabling the modification of these compounds for specific uses. Their reactivity is influenced by the sulfonamide group, which can undergo different chemical transformations, demonstrating the compounds' chemical diversity and utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamide-derived compounds, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. For instance, polyamides derived from sulfonamide-containing monomers exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties, indicating their potential for various industrial applications (Liaw & Liaw, 1997; Liaw, Liaw, & Su, 1999).

Wissenschaftliche Forschungsanwendungen

Thermally Stable Polymers

Research has focused on the development of novel diamines incorporating sulfone, ether, and amide structures for synthesizing thermally stable polyimides. These polyimides, characterized by their excellent thermal stability, are synthesized through reactions with different aromatic dianhydrides. Such materials exhibit potential for high-performance applications due to their robust physical properties, including resistance to thermal degradation (Mehdipour‐Ataei et al., 2004), (Mehdipour‐Ataei & Hatami, 2007).

Polyimides for Advanced Technologies

A significant area of application for these chemical structures is in the creation of aromatic poly(sulfone sulfide amide imide)s, which are noted for their solubility and thermal stability. These properties are critical for their use in advanced technological applications, such as in electronics and aerospace, where materials must withstand extreme conditions without degrading (Mehdipour‐Ataei & Hatami, 2005).

Enhanced Solubility and Stability

The introduction of sulfone, ether, and amide groups into polymers has been shown to enhance their solubility and stability, making them suitable for a range of applications. These modifications lead to materials with improved physical and chemical properties, including higher solubility in organic solvents and increased thermal stability, which are desirable traits for materials used in high-tech industries (Liaw et al., 1997).

Applications in Fuel Cell Technologies

Another promising area of application for these compounds is in the development of sulfonated polyimides for fuel cell membranes. These materials exhibit high proton conductivity and thermal stability, making them ideal for use in fuel cells, a technology critical for the development of clean energy sources. The research focuses on creating membranes that can operate efficiently under varying environmental conditions, thereby contributing to the advancement of fuel cell technology and supporting the transition towards sustainable energy sources (Chen et al., 2009).

Wirkmechanismus

While the specific mechanism of action for “4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide” is not provided, sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity, where some difference between mammal cells and bacterial cells is exploited .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c18-17(20)16-10-15(11-24-16)25(21,22)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11,19H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMYEHGTGICIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

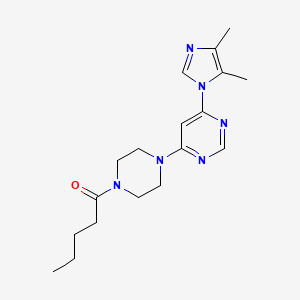

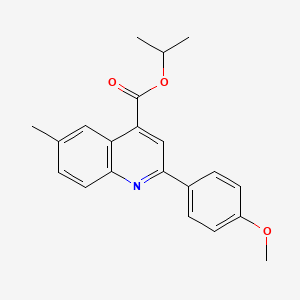

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

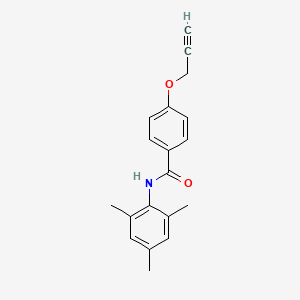

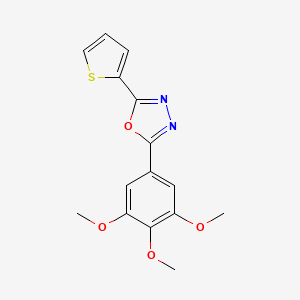

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

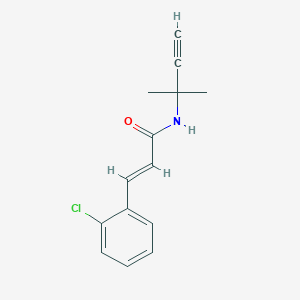

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)